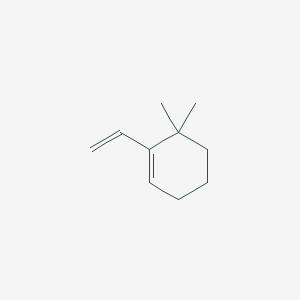

6,6-Dimethyl-1-Vinylcyclohexene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

18238-29-4 |

|---|---|

Molekularformel |

C10H16 |

Molekulargewicht |

136.23 g/mol |

IUPAC-Name |

1-ethenyl-6,6-dimethylcyclohexene |

InChI |

InChI=1S/C10H16/c1-4-9-7-5-6-8-10(9,2)3/h4,7H,1,5-6,8H2,2-3H3 |

InChI-Schlüssel |

UEWHLMYTUFDQND-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCCC=C1C=C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6,6 Dimethyl 1 Vinylcyclohexene

Established Preparative Routes to the Vinylcyclohexene (B1617736) Core

The formation of the exocyclic double bond in 6,6-dimethyl-1-vinylcyclohexene can be efficiently achieved through two principal pathways starting from 2,2-dimethylcyclohexanone (B156460): the Grignard addition followed by dehydration and the direct olefination via the Wittig reaction. A third, less common but viable route, involves the Shapiro reaction.

Grignard Addition and Subsequent Dehydration Strategies

One of the most classical and straightforward methods for introducing a vinyl group onto a ketone is through the addition of a vinyl Grignard reagent, followed by the dehydration of the resulting tertiary alcohol. mnstate.eduyoutube.com

The reaction commences with the nucleophilic attack of vinylmagnesium bromide on the electrophilic carbonyl carbon of 2,2-dimethylcyclohexanone. This addition reaction forms a magnesium alkoxide intermediate, which upon acidic workup, yields the tertiary alcohol, 1-vinyl-2,2-dimethylcyclohexanol.

The subsequent step involves the acid-catalyzed dehydration of this alcohol. youtube.comvaia.comchegg.comchegg.com Protonation of the hydroxyl group by an acid catalyst (e.g., sulfuric acid) converts it into a good leaving group (water). Departure of the water molecule generates a tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond. In the case of 1-vinyl-2,2-dimethylcyclohexanol, deprotonation of the vinyl proton is sterically and electronically favored, leading to the formation of the desired exocyclic double bond in this compound. It is important to note that rearrangements of the carbocation intermediate are possible and could lead to the formation of other isomeric alkenes. youtube.comvaia.com

Table 1: Reaction Steps for Grignard Addition and Dehydration

| Step | Reaction | Reactants | Intermediate/Product |

| 1 | Grignard Addition | 2,2-Dimethylcyclohexanone, Vinylmagnesium bromide | 1-Vinyl-2,2-dimethylcyclohexanol (after workup) |

| 2 | Dehydration | 1-Vinyl-2,2-dimethylcyclohexanol, Acid catalyst (e.g., H₂SO₄) | This compound |

Derivatization of Substituted Cyclohexanones

The Wittig reaction provides a powerful and highly regioselective method for the direct conversion of a ketone to an alkene, thus avoiding the potential for rearrangements that can occur in dehydration reactions. chemsynthesis.comorganic-chemistry.orgmasterorganicchemistry.com This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to introduce the vinylidene (=CH₂) group.

The synthesis begins with the preparation of the Wittig reagent, typically methyltriphenylphosphonium (B96628) bromide, from the reaction of triphenylphosphine (B44618) with methyl bromide. This phosphonium (B103445) salt is then deprotonated with a strong base, such as n-butyllithium or potassium tert-butoxide, to generate the nucleophilic methylenetriphenylphosphorane (B3051586) ylide. orgsyn.orgchemicalforums.com

The ylide then reacts with 2,2-dimethylcyclohexanone. The nucleophilic carbon of the ylide attacks the carbonyl carbon of the ketone, leading to the formation of a betaine (B1666868) intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene, this compound, and triphenylphosphine oxide as a byproduct. The high stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction. A key advantage of the Wittig reaction is that the double bond is formed specifically at the position of the original carbonyl group, ensuring the formation of the exocyclic alkene without isomeric impurities that might arise from alternative elimination pathways. chemsynthesis.com

Table 2: Key Stages of the Wittig Reaction

| Stage | Description | Key Reagents |

| 1 | Ylide Formation | Methyltriphenylphosphonium bromide, Strong base (e.g., n-BuLi) |

| 2 | Olefination | 2,2-Dimethylcyclohexanone, Methylenetriphenylphosphorane |

Novel Synthetic Approaches and Innovations in this compound Preparation

While the Grignard/dehydration and Wittig reactions are well-established, modern synthetic chemistry continually seeks more efficient, milder, and more atom-economical methods. One such alternative for the synthesis of this compound from 2,2-dimethylcyclohexanone is the Shapiro reaction. organic-chemistry.orgwikipedia.orgorgsyn.orgarkat-usa.org

The Shapiro reaction converts a ketone into an alkene via the decomposition of a tosylhydrazone derivative. wikipedia.orgarkat-usa.org The first step is the condensation of 2,2-dimethylcyclohexanone with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone. Treatment of this tosylhydrazone with two equivalents of a strong base, typically an organolithium reagent like n-butyllithium, at low temperatures leads to the formation of a vinyllithium (B1195746) intermediate. wikipedia.orgyoutube.com This intermediate can then be quenched with a proton source, such as water, to yield the final alkene product, this compound. The Shapiro reaction offers an alternative to the Wittig reaction, particularly when the corresponding phosphonium ylide is difficult to prepare or handle.

Innovations in this area could involve the development of catalytic versions of these reactions or the use of more environmentally benign reagents and solvents.

Stereocontrol in the Synthesis of Related Vinylcyclohexene Precursors

The synthesis of this compound itself does not involve the creation of new stereocenters. However, the principles of stereocontrol are crucial in the synthesis of the precursor, 2,2-dimethylcyclohexanone, if one were to start from a chiral material or wish to introduce chirality at other positions on the cyclohexane (B81311) ring. For instance, the synthesis of optically active substituted cyclohexanones can be achieved through various asymmetric methods, including enzymatic reductions or chiral auxiliary-guided reactions. orgsyn.org

Furthermore, in the synthesis of more complex vinylcyclohexene derivatives, controlling the stereochemistry of substituents on the ring is of paramount importance. The conformation of the cyclohexane ring and the steric hindrance of existing substituents can influence the facial selectivity of nucleophilic additions to the carbonyl group, such as in the Grignard reaction. This can lead to the preferential formation of one diastereomer of the resulting alcohol precursor. Similarly, the stereochemical outcome of reactions on substituted vinylcyclohexenes can be directed by existing stereocenters within the molecule. nih.gov

Chemical Reactivity and Transformations of 6,6 Dimethyl 1 Vinylcyclohexene

Pericyclic Reaction Chemistry

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. It is a concerted, pericyclic reaction involving a 4π-electron component (the diene) and a 2π-electron component (the dienophile). mnstate.edumasterorganicchemistry.com The reactivity of 6,6-dimethyl-1-vinylcyclohexene as a diene in Diels-Alder reactions is influenced by its structural and electronic properties. The presence of the gem-dimethyl group at the C6 position can introduce steric hindrance, potentially affecting the approach of the dienophile and influencing the stereochemical and regiochemical outcomes of the cycloaddition.

This compound can react with a variety of dienophiles to form bicyclic adducts. The nature of the dienophile, including its electronic and steric characteristics, plays a crucial role in determining the reaction's feasibility, rate, and selectivity. mnstate.edumasterorganicchemistry.com

The stereochemistry of the Diels-Alder reaction is a key aspect, with the formation of endo and exo products being a common feature, particularly with cyclic dienes. youtube.commasterorganicchemistry.com While the "endo rule" often predicts the major product due to favorable secondary orbital interactions, exceptions leading to predominantly exo products are well-documented. youtube.comnih.gov This exo-selectivity can be influenced by several factors, including steric hindrance, the nature of the dienophile, and the use of specific catalysts. nih.govnih.gov In the case of this compound, the bulky gem-dimethyl group can sterically disfavor the formation of the endo product, leading to a higher proportion of the exo adduct. nih.gov The stereochemical assignment of these adducts is often determined using proton NMR spectroscopy, where the coupling constants of key protons can distinguish between endo and exo isomers. nih.gov

Table 1: Stereoselectivity in Diels-Alder Reactions

| Diene | Dienophile | Conditions | Major Product | Key Influencing Factor | Reference |

|---|---|---|---|---|---|

| Cyclopentadiene | Maleic Anhydride | Low Temperature | Endo | Secondary Orbital Interactions | youtube.com |

| Cyclopentadiene | Maleic Anhydride | High Temperature | Exo | Thermodynamic Stability | masterorganicchemistry.com |

| 1,3-Butadiene | Acrolein | Thermal | Endo | Kinetic Control | masterorganicchemistry.com |

| Furan | Maleimide | Host-Guest Chemistry | Exo | Supramolecular Scaffolding | nih.gov |

Regioselectivity in Diels-Alder reactions becomes important when both the diene and dienophile are unsymmetrically substituted. youtube.com The orientation of the dienophile relative to the diene determines which of the possible regioisomers is formed. For this compound, reaction with an unsymmetrical dienophile can lead to the formation of "ortho" and "meta" or "para" adducts. The regiochemical outcome is governed by a combination of electronic effects (matching of the frontier molecular orbitals) and steric factors. youtube.com

Lewis acids are frequently employed to catalyze Diels-Alder reactions. nih.govias.ac.in They function by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction. nih.govnih.gov This catalysis can also enhance the regio- and stereoselectivity of the cycloaddition. nih.govnih.gov For instance, the use of bulky Lewis acids can favor the formation of the exo product by sterically hindering the endo transition state. rsc.org A variety of Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin tetrachloride (SnCl₄), have been utilized to promote Diels-Alder reactions. nih.govias.ac.in The choice of Lewis acid can significantly impact the reaction's outcome. rsc.org

Table 2: Lewis Acid Catalysis in Diels-Alder Reactions

| Diene | Dienophile | Lewis Acid Catalyst | Effect | Reference |

|---|---|---|---|---|

| Isoprene | Methyl Acrylate | AlCl₃, BF₃, SnCl₄, TiCl₄, ZnCl₂ | Increased reaction rate and selectivity. | nih.gov |

| Cyclopentadiene | Phenyl Vinyl Ketone | Aluminum tris(2,6-diphenylphenoxide) | Promotes exo-selectivity. | nih.gov |

| Cyclohexadiene | Methyl Vinyl Ketone | Various Lewis Acids | Catalyzes the reaction. | researchgate.net |

| Vinylazaarenes | Unactivated Dienes | BF₃ | Enables high-yielding and selective cycloadditions. | nih.gov |

The Diels-Alder reaction is typically considered a concerted process, meaning all bond-forming and bond-breaking occurs in a single transition state. However, the nature of this transition state and the factors controlling product distribution are subjects of ongoing investigation.

Under certain conditions, the Diels-Alder reaction can be reversible, leading to a competition between the kinetically and thermodynamically controlled products. masterorganicchemistry.comlibretexts.org At lower temperatures, the reaction is generally under kinetic control, favoring the product that is formed faster (usually the endo adduct due to a lower activation energy). youtube.commasterorganicchemistry.com At higher temperatures, the reaction can become reversible, allowing for equilibrium to be established. Under these conditions of thermodynamic control, the more stable product (often the exo adduct) will predominate. masterorganicchemistry.comlibretexts.org

While the concerted mechanism is widely accepted, the possibility of a stepwise mechanism involving a biradical intermediate has been considered, particularly in cases where the reaction is highly asynchronous. However, for most Diels-Alder reactions, the evidence strongly supports a concerted pathway.

Table 3: Kinetic vs. Thermodynamic Control in Diels-Alder Reactions

| Reaction Condition | Controlling Factor | Favored Product | Rationale | Reference |

|---|---|---|---|---|

| Low Temperature | Kinetic Control | Endo Product | Lower activation energy for the transition state. | masterorganicchemistry.com |

| High Temperature | Thermodynamic Control | Exo Product | Greater thermodynamic stability of the product. | masterorganicchemistry.comlibretexts.org |

Intermolecular Diels-Alder Reactions with Diverse Dienophiles

Other Cycloaddition Reactions (e.g., [2+2], [3+2], [4+3] Annulations)

Beyond the well-known Diels-Alder reaction, the diene system of this compound can participate in other modes of cycloaddition, leading to the formation of various ring systems. These reactions, often facilitated by photochemical or thermal conditions or by the use of metal catalysts, provide access to four-, five-, and seven-membered rings.

While specific examples of [2+2], [3+2], and [4+3] cycloadditions directly involving this compound are not extensively documented in readily available literature, the reactivity of similar vinylcyclohexene (B1617736) and vinylcyclopropane (B126155) systems allows for inferences about its potential behavior. For instance, [2+2] photocycloadditions are a common way to form cyclobutane (B1203170) rings. [3+2] cycloadditions, often involving 1,3-dipoles, lead to five-membered heterocyclic or carbocyclic rings. [4+3] annulations offer a route to seven-membered rings, a valuable structural motif in many natural products.

Enantioselective Variants in Metal-Catalyzed Systems

The development of enantioselective versions of these cycloaddition reactions is a significant goal in modern organic synthesis. By employing chiral metal catalysts, it is possible to control the stereochemical outcome of the reaction, leading to the formation of single enantiomers of the cycloadducts. While specific data on enantioselective [2+2], [3+2], and [4+3] cycloadditions of this compound is scarce, research on related substrates demonstrates the feasibility of such transformations. Chiral Lewis acids and transition metal complexes have been successfully used to induce high levels of enantioselectivity in cycloadditions of various olefins and dienes.

Transition Metal-Catalyzed Transformations

The olefinic moieties of this compound are susceptible to activation by transition metals, opening up a rich field of catalytic transformations. Gold(I) complexes, in particular, have emerged as powerful catalysts for a range of reactions involving this substrate.

Gold(I)-Catalyzed Reactions of this compound

Homogeneous gold catalysis has gained prominence due to the unique ability of gold(I) complexes to act as soft and carbophilic π-Lewis acids, effectively activating alkenes and alkynes towards nucleophilic attack.

A notable application of gold(I) catalysis is in enantioselective cycloaddition cascades. In one example, the reaction of a pivaloate-containing substrate with this compound is catalyzed by a chiral gold(I) complex. This process leads to the formation of a bicarbocyclic core, a key structural element of frondosins, which are marine natural products. nih.gov The reaction proceeds with a good yield and high enantioselectivity. nih.gov

Table 1: Enantioselective Gold(I)-Catalyzed Cycloaddition

| Catalyst | Reactant 2 | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-MeO-DTBM-Biphep(AuCl)₂/AgSbF₆ | This compound | Frondosin core | 68 | 90 |

Data sourced from a study on gold(I)-catalyzed enantioselective cycloadditions. nih.gov

Gold-carbene intermediates, generated in situ from various precursors, are highly reactive species that can undergo a range of transformations. One such reaction is cyclopropanation, where the carbene adds across a double bond to form a cyclopropane (B1198618) ring.

In the context of this compound, a gold-catalyzed tandem cyclopropanation/Cope rearrangement has been reported. nih.gov This cascade process is initiated by the generation of a gold-carbene species which then undergoes an intramolecular cyclopropanation. The resulting vinylcyclopropane intermediate can then undergo a Cope rearrangement to furnish a more complex cyclic system. The use of a chiral gold catalyst in this transformation allows for the enantioselective synthesis of the final product. nih.gov

Gold(I) catalysts are also known to promote ring expansion and isomerization reactions of strained-ring systems and unsaturated hydrocarbons. While specific examples detailing the direct gold(I)-catalyzed ring expansion or isomerization of this compound are not prevalent in the literature, the principles can be inferred from related systems. For instance, gold(I) catalysts have been shown to effectively catalyze the ring expansion of allenylcyclopropanols to synthetically valuable cyclobutanones. nih.gov

Furthermore, iridium-catalyzed allylic enolization of a derivative, 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one, which involves a keto-enol isomerization, highlights the potential for isomerization processes within this structural framework under transition metal catalysis.

The chemical behavior of this compound, a substituted 1,6-enyne, is characterized by a rich and diverse range of catalytic transformations. Its dual reactivity, stemming from the presence of both a vinyl group and a cyclohexene (B86901) moiety, allows for complex and selective reactions under the influence of various transition metal catalysts. This article explores the chemical reactivity and transformations of this compound, with a specific focus on reactions catalyzed by gold, cobalt, and nickel complexes.

1 Gold(I)-Catalyzed Reactions

Gold(I) catalysts have emerged as powerful tools for the cycloisomerization of 1,n-enynes, and while specific studies on this compound are not extensively documented, its reactivity can be inferred from the well-established mechanisms of related 1,6-enynes. nih.govresearchgate.netacs.orgnih.gov

The gold(I)-catalyzed cycloisomerization of 1,6-enynes like this compound is proposed to proceed through a series of intricate steps involving the formation of highly reactive intermediates. nih.govresearchgate.netacs.orgpku.edu.cn The generally accepted mechanism commences with the coordination of the gold(I) catalyst to the alkyne moiety of the enyne, which increases its electrophilicity. nih.govacs.org This is followed by an intramolecular attack of the alkene onto the activated alkyne.

For 1,6-enynes, this typically results in a 6-endo-dig or a 5-exo-dig cyclization. researchgate.netpku.edu.cn In the case of carbon-tethered 1,6-enynes, the 5-exo-dig pathway is often favored, leading to the formation of a bicyclic gold(I) carbene intermediate. researchgate.net However, the substitution pattern on the enyne can influence the reaction pathway. researchgate.netpku.edu.cn

A key feature of these reactions is the nature of the cationic intermediates formed. These are often described as gold-stabilized non-classical carbocations or cyclopropyl (B3062369) gold(I) carbenes. researchgate.net These intermediates are characterized by a delocalized positive charge, which imparts significant stability and dictates the subsequent reaction course. The structure of these intermediates can be viewed as a resonance hybrid of a gold(I)-stabilized cyclopropylmethyl, cyclobutyl, and homoallyl carbocation. researchgate.net The reaction can then proceed through various pathways, including skeletal rearrangements, to yield a diverse array of cyclic products. nih.govacs.org

2 Cobalt(II)-Catalyzed Hydrovinylation Reactions

Cobalt(II) complexes have proven to be highly effective catalysts for the hydrovinylation of 1,3-dienes, including 1-vinylcycloalkenes. These reactions are notable for their high regioselectivity and enantioselectivity. acs.orgacs.orgresearchgate.netrsc.org

The asymmetric hydrovinylation of 1-vinylcycloalkenes using cobalt(II) catalysts in the presence of a chiral ligand and an activator like methylaluminoxane (B55162) (MAO) provides a powerful method for the synthesis of chiral vinyl-substituted cycloalkanes. acs.orgresearchgate.net While specific data for the this compound scaffold is limited, studies on closely related 1-vinylcycloalkenes demonstrate the general applicability of this methodology. The reaction typically involves the addition of ethylene (B1197577) across the 1,3-diene system. acs.orgresearchgate.net

A striking feature of cobalt(II)-catalyzed hydrovinylation of 1-vinylcycloalkenes is the predominant formation of the 1,4-addition product. acs.orgresearchgate.netrsc.org This is in stark contrast to nickel-catalyzed systems which generally favor 1,2-addition. acs.org The use of chiral phosphine (B1218219) ligands allows for high levels of enantioselectivity, often exceeding 98% ee for the 1,4-adduct. acs.orgresearchgate.net

Table 1: Cobalt(II)-Catalyzed Asymmetric 1,4-Hydrovinylation of 1-Vinylcycloalkenes

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| 1-Vinylcyclohexene | [(S,S)-BDPP]CoCl₂ / MAO | (S)-1-ethylidene-2-vinylcyclohexane | ~85 (1,4-adduct) | >99 | acs.orgresearchgate.net |

| 1-Vinylcycloheptene | [(S,S)-BDPP]CoCl₂ / MAO | (S)-1-ethylidene-2-vinylcycloheptane | >98 (1,4-adduct) | >99 | acs.orgresearchgate.net |

Data is representative for the class of 1-vinylcycloalkenes.

In certain cases, cobalt-catalyzed hydrovinylation can exhibit enantiodivergence. For instance, the reaction of racemic 4-tert-butyl-1-vinylcyclohexene with a chiral cobalt catalyst can lead to the formation of two diastereomeric products, each with very high enantiomeric excess. acs.org This phenomenon arises from the catalyst's ability to selectively react with each enantiomer of the starting material through different pathways, leading to distinct enantiomerically enriched products.

The mechanism of cobalt-catalyzed hydrovinylation is believed to involve an oxidative cyclization pathway. acs.orgescholarship.orgrsc.org The active Co(I) catalyst is thought to coordinate to the 1,3-diene and ethylene, followed by an oxidative cyclization to form a cobaltacyclopentene intermediate. acs.org This intermediate can then undergo β-hydride elimination and reductive elimination to afford the 1,4-hydrovinylation product and regenerate the active Co(I) species. acs.orgrsc.org The nature of the ligand on the cobalt center plays a crucial role in determining the regioselectivity of the reaction. rsc.orgresearchgate.net

3 Nickel(II)-Catalyzed Reactions

Nickel(II) complexes are also effective catalysts for the hydrovinylation of 1-vinylcycloalkenes; however, they exhibit a distinct regioselectivity compared to their cobalt counterparts. acs.orgresearchgate.netnih.govrsc.org

In contrast to the 1,4-addition observed with cobalt catalysts, nickel(II)-catalyzed hydrovinylation of 1-vinylcycloalkenes predominantly yields the 1,2-adduct. acs.org This highlights the significant influence of the metal center in directing the outcome of the reaction. The choice of ligand is also critical in nickel-catalyzed systems and can influence both the activity and selectivity of the catalyst. nih.govnih.gov While detailed studies on the this compound scaffold are not as prevalent, the general reactivity pattern of 1-vinylcycloalkenes in the presence of nickel catalysts points towards the formation of the corresponding 1,2-hydrovinylation product. acs.org

Other Catalytic Processes Involving the Vinylcyclohexene Moiety

Beyond the more extensively documented transformations, the vinylcyclohexene core of this compound is amenable to a variety of other catalytic processes. These reactions, often employing transition metal catalysts, can selectively functionalize either the vinyl group or the endocyclic double bond, leading to a diverse array of molecular architectures. This section explores some of these less commonly reviewed, yet synthetically valuable, catalytic transformations.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that constructs a cyclopentenone ring from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. wikipedia.orgthieme-connect.de This reaction represents a significant increase in molecular complexity in a single step. thieme-connect.de The generally accepted mechanism, though not fully elucidated, begins with the formation of a dicobalt hexacarbonyl acetylene (B1199291) complex. Subsequent coordination of the alkene to the metal center is followed by migratory insertion of carbon monoxide and reductive elimination to afford the cyclopentenone product. wikipedia.org The rate-limiting step is often the dissociation of a CO ligand from the cobalt complex. wikipedia.org

While no specific studies focusing solely on the intermolecular Pauson-Khand reaction of this compound have been reported, the reactivity of similar cyclic olefins has been explored. For instance, theoretical studies on cyclohexene have indicated that its reactivity is related to the back-donation of electrons from the cobalt d-orbitals to the π* orbitals of the alkene. uwindsor.ca The reaction conditions can be harsh, often requiring elevated temperatures and pressures, though additives like silica (B1680970) gel or amine N-oxides can ameliorate this. wikipedia.orgthieme-connect.de The reaction can be promoted catalytically using various transition metals, including rhodium, which may favor reaction at a terminal double bond. wikipedia.org

Wacker-Type Oxidation

The Wacker-Tsuji oxidation is the palladium-catalyzed transformation of a terminal alkene into a methyl ketone, using a co-oxidant to regenerate the active palladium(II) catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This laboratory-scale adaptation of the industrial Wacker process typically employs a palladium salt, such as palladium(II) chloride, and a copper salt as the co-oxidant under an oxygen atmosphere. organic-chemistry.orgorganische-chemie.ch The reaction is usually conducted in a mixture of water and an organic co-solvent like dimethylformamide (DMF) to ensure the miscibility of the reactants. libretexts.orgorganische-chemie.ch

Catalytic Epoxidation

The selective epoxidation of one of the double bonds in this compound presents a synthetic challenge due to the presence of two reactive sites. Catalytic systems, particularly those involving transition metals, can offer solutions for achieving regioselectivity. Research into the epoxidation of structurally related dienes, such as 4-vinyl-1-cyclohexene, provides insights into potential catalytic approaches. For instance, molybdenum-based catalysts have been shown to be effective for the epoxidation of vinylcyclohexenes.

In one study, a polystyrene-supported 2-(aminomethyl)pyridine molybdenum(VI) complex was utilized for the epoxidation of 4-vinyl-1-cyclohexene using tert-butyl hydroperoxide (TBHP) as the oxidant. This heterogeneous catalytic system demonstrated a preference for the epoxidation of the endocyclic double bond.

| Catalyst | Substrate | Oxidant | Major Product | Selectivity (%) |

| Polystyrene-AMP-Mo(VI) | 4-Vinyl-1-cyclohexene | TBHP | 1,2-epoxy-4-vinylcyclohexane | >99 |

This table presents data for a structurally related compound to illustrate potential catalytic selectivity.

Catalytic Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. The first step involves the addition of a borane (B79455) reagent across the double bond, followed by an oxidation step, typically with hydrogen peroxide and a base, to replace the boron atom with a hydroxyl group. A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group is installed on the less substituted carbon of the double bond. beilstein-journals.org The addition of the hydroborating agent is stereospecifically syn. uwindsor.ca

While no specific studies detailing the catalytic hydroboration of this compound are prevalent, the reaction is broadly applicable to alkenes. For a substrate like this compound, hydroboration would be expected to occur preferentially at the less sterically hindered and more accessible vinyl group, leading to the corresponding primary alcohol after oxidation. The use of bulky borane reagents can enhance this regioselectivity.

Applications of 6,6 Dimethyl 1 Vinylcyclohexene in Complex Molecule Synthesis

Total Synthesis of Natural Products

The strategic use of 6,6-dimethyl-1-vinylcyclohexene has been pivotal in the total synthesis of several biologically significant natural products. Its diene system is particularly amenable to Diels-Alder reactions, a powerful tool for the formation of cyclic systems with high stereocontrol.

Frondosins A and B

While the frondosins, a family of marine-derived sesquiterpenoids, have been the subject of numerous synthetic efforts due to their interesting biological activities, including anti-inflammatory properties, a direct total synthesis of Frondosins A and B utilizing this compound as a starting material has not been prominently described in the reviewed scientific literature. rsc.orgnih.govresearchgate.netconncoll.edu Synthetic strategies towards Frondosin B have instead commenced from precursors such as 5-methoxysalicylaldehyde, cyclohexanone, and gentisic aldehyde dimethyl ether, employing methodologies like Friedel-Crafts reactions, organocatalytic conjugate additions, and tandem 5-exo cyclization-Claisen rearrangements. nih.govresearchgate.netnih.gov

Nosyberkol (Isotuberculosinol) and Tuberculosinol

A key application of this compound is demonstrated in the total synthesis of the diterpenes Nosyberkol (also known as Isotuberculosinol) and Tuberculosinol. The synthesis of these compounds, which are of interest due to their connection to Mycobacterium tuberculosis, hinges on a crucial Me2AlCl-catalyzed Diels-Alder reaction. In this reaction, this compound acts as the diene, reacting with an N-tigloyloxazolidinone dienophile to selectively form the exo adduct. This adduct is then further elaborated through a series of chemical transformations to yield both Nosyberkol and Tuberculosinol. This synthetic approach was instrumental in confirming the revised structure of a previously isolated natural product, edaxadiene, as being identical to Nosyberkol.

| Reactants | Key Reaction | Product(s) | Significance |

| This compound, N-tigloyloxazolidinone | Me2AlCl-catalyzed Diels-Alder reaction | exo adduct | Stereoselective formation of the core bicyclic structure |

| exo adduct | Multi-step conversion | Nosyberkol, Tuberculosinol | Confirmation of natural product structure |

Rosmariquinone and Analogues

Rosmariquinone, a naturally occurring diterpene with antioxidant properties, and its analogues are characterized by a complex polycyclic framework. While the synthesis of such structures often involves cycloaddition strategies, a specific synthetic route to Rosmariquinone commencing from this compound is not explicitly detailed in the surveyed literature. acs.org General approaches to similar quinone-containing natural products often rely on the Diels-Alder reaction of substituted benzoquinones with various dienes. nih.gov

Cavidial

Cavidial is a sesquiterpenoid dialdehyde (B1249045) that exhibits a range of biological activities. A comprehensive search of the scientific literature did not reveal a total synthesis of Cavidial that employs this compound as a key starting material. Synthetic strategies for related terpenoids often involve intricate multi-step sequences starting from different precursors.

Isoneocryptotanshinone II and Tanshinlactone A

The tanshinones are a class of bioactive abietane (B96969) diterpenes isolated from the roots of Salvia miltiorrhiza. The synthesis of various tanshinone analogues, which would include Isoneocryptotanshinone II and Tanshinlactone A, has been successfully achieved through Diels-Alder reactions. In these syntheses, vinylcyclohexene (B1617736) derivatives serve as the diene component, reacting with a substituted benzofuran-4,5-dione. This cycloaddition step is crucial for constructing the characteristic polycyclic core of the tanshinones. The use of ultrasound has been reported to promote this reaction, leading to the efficient synthesis of several biologically active metabolites.

Synthesis of Advanced Organic Intermediates and Scaffolds

Beyond its application in the total synthesis of specific natural products, this compound serves as a valuable scaffold for the creation of advanced organic intermediates. Its inherent structure provides a ready-made cyclohexene (B86901) core that can be further functionalized. The vinyl group, in particular, offers a handle for a variety of chemical transformations, including but not limited to:

Diels-Alder Reactions: As demonstrated in the synthesis of Nosyberkol and tanshinone analogues, the diene system of this compound is highly effective in [4+2] cycloaddition reactions. This allows for the rapid construction of bicyclic and polycyclic systems, which are common motifs in complex molecules. The stereochemical outcome of these reactions can often be controlled by the choice of dienophile and catalyst. nih.gov

Other Cycloadditions: The vinyl group can participate in other types of cycloaddition reactions, expanding the range of accessible molecular architectures.

Oxidative Cleavage: The double bond of the vinyl group can be cleaved to generate a carbonyl group, providing a site for further synthetic elaboration.

Hydroboration-Oxidation: This reaction sequence can be used to install a hydroxyl group on the vinyl moiety, which can then be used as a handle for introducing other functional groups.

The gem-dimethyl group on the cyclohexene ring provides steric hindrance that can influence the regioselectivity and stereoselectivity of reactions, a feature that can be exploited by synthetic chemists to achieve desired outcomes. The combination of these features makes this compound a versatile building block for generating a library of complex and diverse organic scaffolds, which can then be used in drug discovery and materials science. nih.govfigshare.com

Role as a Versatile Building Block in Target-Oriented Synthesis

The strategic importance of this compound in target-oriented synthesis lies in its inherent reactivity and the stereochemical control offered by its cyclic framework. The conjugated diene is particularly amenable to cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for the formation of six-membered rings. nih.govmasterorganicchemistry.com The gem-dimethyl group, while sterically hindering one face of the molecule, also imparts specific conformational preferences that can be exploited to achieve high levels of stereoselectivity in synthetic transformations.

One of the key applications of this building block is in the synthesis of ionones and damascones, which are classes of terpenoid fragrance compounds known for their characteristic floral and fruity scents. rsc.orgrsc.orgresearchgate.netresearchgate.net The synthesis of these molecules often involves the initial elaboration of the vinyl group of this compound or a closely related precursor. For instance, the carbon skeleton of β-damascone, a significant component of rose oil, contains the 2,6,6-trimethylcyclohexenyl moiety that can be retrosynthetically traced back to a cyclocitral-type intermediate. arkat-usa.org The synthesis of such intermediates can be envisioned to start from this compound.

A critical transformation that highlights the versatility of this building block is ozonolysis. masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.com Selective ozonolysis of the exocyclic double bond of the vinyl group can furnish a key aldehyde intermediate, β-cyclocitral (2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde). nih.govwikipedia.org This aldehyde is a pivotal precursor for the synthesis of a wide array of more complex molecules. The reaction proceeds by the oxidative cleavage of the carbon-carbon double bond of the vinyl substituent, leaving the endocyclic double bond intact under controlled conditions.

The resulting β-cyclocitral is a versatile intermediate that can undergo a variety of subsequent reactions. For example, it can be subjected to aldol (B89426) condensations, Wittig reactions, or Grignard additions to extend the carbon chain and introduce further functionality, ultimately leading to the target molecules. The synthesis of β-ionone, a key intermediate in the industrial production of Vitamin A, can be achieved from β-cyclocitral.

The following data table summarizes a key transformation of this compound into a pivotal synthetic intermediate.

Table 1: Synthesis of β-Cyclocitral from this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | 1. O₃ (Ozone)2. Zn/H₂O or (CH₃)₂S (reductive workup) | β-Cyclocitral | Ozonolysis |

Detailed research findings have demonstrated the efficiency of this transformation. The ozonolysis reaction, when performed at low temperatures (typically -78 °C) in an inert solvent such as dichloromethane (B109758) or methanol, followed by a reductive workup, selectively cleaves the more reactive exocyclic double bond. wikipedia.org The choice of workup conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid. Reductive workup using zinc dust and water or dimethyl sulfide (B99878) ensures the isolation of the desired aldehyde, β-cyclocitral, in good yields. masterorganicchemistry.com

From β-cyclocitral, the synthesis of more complex molecules can be readily achieved. For example, the synthesis of β-damascone can proceed through the reaction of β-cyclocitral with an appropriate organometallic reagent to form an allylic alcohol, which is then rearranged under acidic conditions to furnish the final product. arkat-usa.org

This strategic use of this compound as a precursor to a key aldehyde intermediate underscores its value as a versatile building block. It provides a reliable and efficient entry point into a family of structurally interesting and commercially important molecules. The ability to selectively functionalize one part of the molecule while retaining the core cyclic structure with its gem-dimethyl substitution pattern is a testament to its utility in the art of complex molecule synthesis.

Computational and Theoretical Investigations of 6,6 Dimethyl 1 Vinylcyclohexene and Its Reactions

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods provide fundamental insights into the electronic structure and inherent reactivity of 6,6-dimethyl-1-vinylcyclohexene. These computational approaches, rooted in solving the Schrödinger equation, allow for the detailed examination of molecular orbitals, electron density distribution, and other electronic properties that govern the molecule's behavior in chemical reactions.

Studies focusing on the electronic structure of vinylcyclohexene (B1617736) derivatives often employ Ab initio Self-Consistent Field (SCF) calculations. For instance, using the STO-3G basis set, researchers can determine the equilibrium geometries of possible conformers and estimate their relative energies. researchgate.net Such calculations have revealed that for vinylcyclohexene systems, the half-chair conformation is generally more stable than the corresponding boat form. researchgate.net

The reactivity of this compound can be further understood through the lens of Frontier Molecular Orbital (FMO) theory. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting how the molecule will interact with other reagents. In many reactions, the vinylcyclohexene moiety acts as the electron-donating diene system. mdpi.com The analysis of HOMO-LUMO energy gaps helps in assessing the molecule's kinetic stability and its propensity to participate in various cycloaddition and rearrangement reactions. researchgate.net

Furthermore, conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying reactivity. mdpi.comshd-pub.org.rs DFT-derived descriptors such as electronegativity, chemical hardness, and the electrophilicity index offer a quantitative measure of the molecule's reactivity. mdpi.com These parameters are instrumental in understanding the electronic flow in reactions and predicting the most probable sites for electrophilic or nucleophilic attack. shd-pub.org.rs For example, local reactivity indices like the electrophilic and nucleophilic Parr functions can pinpoint the specific atoms within the this compound structure that are most susceptible to reaction. shd-pub.org.rs

The table below summarizes key electronic properties and reactivity descriptors that can be computationally determined for this compound.

| Property | Description | Significance in Reactivity Analysis |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher reactivity and lower kinetic stability. researchgate.net |

| Electron Density | The distribution of electrons within the molecule. | Reveals electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. mdpi.com |

| Electronegativity (χ) | A measure of an atom's ability to attract shared electrons. | Helps in understanding charge transfer during a reaction. mdpi.com |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. mdpi.com |

| Electrophilicity Index (ω) | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. | Allows for the classification of molecules as strong or marginal electrophiles. |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate details of reaction mechanisms and predicting the selectivity of reactions involving this compound. mdpi.comchemrxiv.org By calculating the energies of reactants, transition states, and products, DFT allows for the mapping of the potential energy surface of a reaction, providing a detailed, step-by-step understanding of how a transformation occurs. researchgate.netnih.gov

DFT calculations are particularly powerful in studying pericyclic reactions, such as Diels-Alder and Cope rearrangements, which are characteristic of vinylcyclohexene systems. For instance, theoretical computations on the intramolecular rearrangement of related monocyclic monoterpenes have shown that these reactions can proceed through concerted paths involving a single transition state. The energy barriers for these rearrangements can be relatively high, suggesting they are more likely to occur under thermal conditions. DFT can be used to locate and characterize the geometry of these transition states, revealing whether the reaction proceeds through a synchronous or asynchronous mechanism. mdpi.com

In addition to elucidating reaction pathways, DFT is instrumental in predicting and explaining the selectivity of chemical reactions, including regioselectivity and stereoselectivity. For cycloaddition reactions, DFT calculations can determine the relative energies of different possible transition states leading to various regioisomers. mdpi.com The calculated activation energies can then be used to predict which isomer will be the major product. For example, in the uncatalyzed [3+2] cycloaddition of methyl azide (B81097) with propyne, DFT calculations at the B3LYP/6-31G(d) level showed similar activation energies for the two regioisomeric pathways, explaining the lack of regioselectivity observed experimentally. mdpi.com

The choice of the DFT functional and basis set is crucial for obtaining accurate results. chemrxiv.org Various functionals, such as B3LYP, M06, and ωB97X-D, are commonly employed, often in conjunction with Pople-style (e.g., 6-31G(d,p)) or Dunning-style (e.g., cc-pVDZ) basis sets. nih.gov The inclusion of dispersion corrections is often important for accurately describing non-covalent interactions that can influence selectivity. chemrxiv.org

The following table outlines how DFT calculations are applied to study reaction mechanisms and selectivity for this compound.

| Application of DFT | Details | Information Gained |

| Transition State Search | Locating and characterizing the geometry and energy of transition states. | Determination of activation energy barriers, understanding of the reaction mechanism (concerted vs. stepwise), and identification of the rate-determining step. mdpi.com |

| Intrinsic Reaction Coordinate (IRC) Calculations | Following the reaction path downhill from the transition state to the reactants and products. | Confirmation that a located transition state connects the intended reactants and products. |

| Regioselectivity Prediction | Calculating the activation energies for the formation of all possible regioisomers. mdpi.com | Prediction of the major regioisomeric product based on the lowest energy pathway. |

| Stereoselectivity Prediction | Determining the relative energies of transition states leading to different stereoisomers (e.g., endo vs. exo in Diels-Alder reactions). | Prediction of the favored stereoisomer based on the transition state with the lower energy. |

| Solvent Effects | Incorporating implicit or explicit solvent models into the calculations. | More accurate prediction of reaction pathways and selectivities in solution. |

Conformational Analysis and its Impact on Reaction Stereochemistry

The stereochemical outcome of reactions involving this compound is intrinsically linked to the molecule's conformational preferences. The cyclohexene (B86901) ring is not planar and exists in various conformations, with the half-chair being the most stable. The orientation of the vinyl group and the gem-dimethyl groups can significantly influence the accessibility of the reacting centers and, consequently, the stereochemistry of the products.

Conformational analysis of substituted cyclohexanes is a well-established field, and the principles can be extended to this compound. libretexts.orgegyankosh.ac.in The bulky gem-dimethyl group at the C6 position locks the ring in a specific conformation, which can have a profound effect on the facial selectivity of reactions at the double bond. The vinyl group at the C1 position can also adopt different rotational conformations (rotamers), further influencing the steric environment around the reactive diene system. Molecular mechanics and quantum chemical methods can be employed to determine the relative energies of the different possible conformers and identify the most populated ground-state conformation. researchgate.net

The stereochemistry of cycloaddition reactions, such as the Diels-Alder reaction, is particularly sensitive to the conformation of the diene. The approach of the dienophile to either face of the diene can lead to different stereoisomers. The preferred reaction pathway is often the one that minimizes steric hindrance in the transition state. For example, in the epoxidation of bicyclo[2.2.1]hept-2-ene, the reaction proceeds preferentially from the less sterically hindered exo face. windows.net A similar analysis can be applied to this compound, where the gem-dimethyl group can direct the incoming reagent to the opposite face of the ring.

Furthermore, in reactions involving chiral centers, the initial conformation of the starting material can dictate the formation of a specific diastereomer. Even if a particular conformation is a minor component in the conformational equilibrium, it may be the one that reacts if its reaction rate is significantly higher. spcmc.ac.in

The table below details the interplay between conformation and stereochemistry in reactions of this compound.

| Conformational Feature | Influence on Stereochemistry | Example Reaction |

| Half-Chair Conformation of Cyclohexene Ring | Dictates the pseudo-axial and pseudo-equatorial positions of substituents, influencing the approach of reagents. | Diels-Alder reaction, epoxidation |

| Orientation of the Vinyl Group (Rotamers) | Affects the steric accessibility of the diene system and can influence the endo/exo selectivity in Diels-Alder reactions. | Diels-Alder reaction |

| Steric Bulk of the gem-Dimethyl Group | Creates a significant steric bias, directing incoming reagents to the less hindered face of the molecule (diastereoselectivity). libretexts.org | Hydroboration-oxidation, epoxidation |

| Conformational Flipping (Ring Inversion) | While less facile than in cyclohexane (B81311) due to the double bond, any accessible alternative conformations can lead to different stereochemical outcomes. libretexts.org | Reactions at elevated temperatures |

Predictive Modeling for Novel Transformations

Computational chemistry is increasingly being used not only to explain known reactions but also to predict novel transformations of molecules like this compound. By leveraging the principles of quantum chemistry and reaction mechanism analysis, it is possible to explore hypothetical reaction pathways and identify promising new synthetic routes.

One approach to predictive modeling involves the use of automated reaction route mapping programs, such as the Global Reaction Route Mapping (GRRM) program. nih.gov These tools can systematically explore the potential energy surface of a chemical system to discover all possible isomers and the transition states that connect them. nih.gov This allows for the unbiased discovery of novel rearrangement pathways or unexpected reaction products that might not be intuitively obvious.

Predictive modeling can also be used to design catalysts for specific transformations of this compound. For example, DFT calculations can be employed to study the interaction of the molecule with various transition metal catalysts. nih.gov By calculating the activation barriers for different catalytic cycles, it is possible to screen for catalysts that would be effective for a desired transformation, such as a [2+2+2] cycloaddition. nih.gov This in silico catalyst design can significantly accelerate the discovery of new and efficient synthetic methods.

Furthermore, machine learning and artificial intelligence are emerging as powerful tools in predictive chemistry. By training models on large datasets of known reactions, it is possible to predict the outcome of new reactions with increasing accuracy. While still a developing field, these methods hold the potential to suggest novel and synthetically valuable transformations of this compound.

The table below outlines different approaches to predictive modeling for discovering novel transformations.

| Modeling Approach | Description | Potential Application for this compound |

| Automated Reaction Route Mapping | Systematic exploration of the potential energy surface to find all possible isomers and reaction pathways. nih.gov | Discovery of novel intramolecular rearrangements or fragmentation pathways. |

| In Silico Catalyst Design | Using DFT to model the interaction of the substrate with potential catalysts and evaluate the energetics of catalytic cycles. nih.gov | Identification of new transition metal catalysts for selective cycloaddition or isomerization reactions. |

| Computational Screening of Reagents | Virtually reacting this compound with a library of different reagents to predict the most favorable reactions. | Proposing new reaction partners for cycloaddition or other functionalization reactions. |

| Machine Learning Models | Training algorithms on existing reaction data to predict the products of new reactions. | Suggesting unprecedented transformations based on learned chemical patterns. |

Advanced Analytical Methodologies in Research on 6,6 Dimethyl 1 Vinylcyclohexene

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for the detailed structural characterization of 6,6-Dimethyl-1-Vinylcyclohexene and for tracking the progress of its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C KIEs)

A more advanced application of NMR in mechanistic studies is the determination of Kinetic Isotope Effects (KIEs). ¹³C KIEs can be measured with high precision using methods like 1H-detected 2D [¹³C,¹H]-HSQC NMR spectroscopy. This technique allows for the measurement of KIEs at natural abundance, providing insights into reaction mechanisms by identifying the rate-limiting step. For instance, a significant ¹³C KIE at a particular carbon position would suggest that the bonding to this carbon is changing in the transition state of the rate-determining step of a reaction involving this compound.

The determination of ¹³C KIEs involves comparing the isotopic ratio of a specific carbon in the reactant at the beginning of the reaction to that in the remaining reactant or the product at a certain level of conversion. While direct studies on this compound are not prevalent in readily available literature, the methodology is well-established for other organic reactions and could be readily applied.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| Quaternary C (C-6) | 30-40 |

| Methyl C's (on C-6) | 25-35 |

| Vinylic C (C-1) | 140-150 |

| Vinylic C (external) | 110-120 |

| Ring CH₂ | 20-40 |

| Ring CH | 20-40 |

Note: These are estimated ranges and can be influenced by solvent and other experimental conditions.

Mass Spectrometry (MS) (e.g., GC/MS for synthesis monitoring)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. When coupled with Gas Chromatography (GC), as in GC/MS, it becomes an invaluable tool for monitoring the synthesis of volatile compounds like this compound. sigmaaldrich.comresearchgate.netyoutube.comnih.gov

During the synthesis of this compound, GC/MS can be used to analyze aliquots of the reaction mixture. The gas chromatogram separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes from the GC column. This allows for the identification of the starting materials, the desired product, any intermediates, and byproducts. By tracking the relative peak areas of these components over time, the progress of the reaction can be effectively monitored, helping to determine the optimal reaction time and conditions.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the loss of methyl groups, the vinyl group, or fragmentation of the cyclohexene (B86901) ring. This fragmentation pattern can serve as a fingerprint for its identification.

Chromatographic Techniques for Separation and Analysis (e.g., LC/MS, TLC for reaction monitoring)

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound and its reaction mixtures.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a reaction. youtube.com By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the starting material spot and the appearance of the product spot can be visualized under UV light or with a staining agent. The relative positions of the spots (Rf values) provide an indication of the polarity of the compounds and the extent of the reaction.

Liquid Chromatography-Mass Spectrometry (LC/MS) is another powerful technique for reaction monitoring, particularly for less volatile compounds or for reactions conducted in solution. reddit.com The liquid chromatograph separates the components of the reaction mixture, which are then detected and identified by the mass spectrometer. This provides quantitative information about the concentration of reactants, products, and byproducts over time.

In Situ and Real-Time Reaction Monitoring Techniques

In situ and real-time reaction monitoring techniques provide continuous data on a reaction as it occurs, offering a deeper understanding of reaction kinetics and mechanisms without the need for sampling. rsc.orgadhesivesmag.com

For reactions involving this compound, such as polymerization or other functional group transformations, in situ Fourier Transform Infrared (FTIR) spectroscopy can be particularly useful. acs.orgresearchgate.netdntb.gov.ua By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, the IR spectrum of the reaction mixture can be recorded continuously. The disappearance of vibrational bands corresponding to the reactants (e.g., the C=C stretching of the vinyl group) and the appearance of bands corresponding to the product can be monitored in real-time. This allows for the precise determination of reaction rates and endpoints.

Specialized Analytical Approaches for Stereochemical Purity Determination (e.g., Enantiomeric Excess)

Since this compound is a chiral molecule, determining its stereochemical purity, specifically the enantiomeric excess (ee), is of paramount importance, especially in the context of asymmetric synthesis.

Enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. heraldopenaccess.usresearchgate.net It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Several specialized analytical techniques are employed for this purpose:

Chiral Gas Chromatography (Chiral GC): This is a widely used technique for the separation and quantification of enantiomers of volatile compounds like terpenes. oup.comnih.govoup.comgcms.cz It utilizes a chiral stationary phase (CSP) within the GC column. The two enantiomers of this compound would interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. The ratio of the peak areas of the two enantiomers can be used to calculate the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): For less volatile derivatives of this compound, or for preparative scale separations, chiral HPLC is the method of choice. uma.esnih.gov Similar to chiral GC, it employs a chiral stationary phase to resolve the enantiomers. The separated enantiomers are detected, and their peak areas are used to determine the ee.

Optical Methods: Techniques such as polarimetry and circular dichroism (CD) spectroscopy can also be used to determine enantiomeric excess. nih.gov Polarimetry measures the rotation of plane-polarized light by a chiral sample. The observed rotation is proportional to the concentration of the enantiomers and their specific rotation. If the specific rotation of the pure enantiomer is known, the ee of a mixture can be calculated. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is also a characteristic of chiral molecules.

Table 2: Common Chiral Stationary Phases for Terpene Analysis

| Stationary Phase Type | Common Examples |

| Cyclodextrin Derivatives | Permethylated β-cyclodextrin, Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

| Polysaccharide Derivatives | Cellulose and amylose (B160209) carbamate (B1207046) or benzoate (B1203000) derivatives |

Polymerization Research Involving Vinylcyclohexene Derivatives

Anionic Polymerization of Vinylcyclohexene (B1617736) Monomers

Anionic polymerization is a chain-growth polymerization that proceeds via a carbanionic active center. This method is most effective for monomers that possess strong electron-withdrawing groups, such as styrene (B11656) or acrylates, which can stabilize the negative charge of the propagating species.

Vinyl monomers lacking these activating groups, like 1-vinylcyclohexene, are generally poor candidates for anionic polymerization. The alkyl nature of the cyclohexene (B86901) ring does not provide a mechanism for stabilizing the carbanion that would form upon initiation. Consequently, initiation by common anionic initiators like alkyllithium compounds is difficult, and the propagation would be unfavorable.

In the specific case of 6,6-Dimethyl-1-Vinylcyclohexene, the challenges for anionic polymerization are magnified. The two methyl groups are electron-donating, which would further destabilize the already unfavorable carbanionic active site. Furthermore, the significant steric bulk created by the gem-dimethyl group adjacent to the ring carbon of the vinyl group would severely hinder the approach of both the initiator and subsequent monomer molecules. This combination of electronic destabilization and steric impediment makes the anionic polymerization of this compound highly improbable under typical conditions.

Catalytic Polymerization Approaches

Coordination polymerization using transition metal catalysts, such as Ziegler-Natta and metallocene systems, is a more viable pathway for non-polar olefin monomers like vinylcyclohexene. Research has demonstrated that 1-vinylcyclohexene (VCH) can be successfully polymerized using specific catalytic systems.

Recent studies have utilized [OSSO]-type titanium complexes activated with methylaluminoxane (B55162) (MAO) for the polymerization of VCH. nih.gov These catalysts have shown remarkable regio- and stereoselectivity. For instance, a catalyst with bulky cumyl substituents can produce highly isotactic poly(1-vinylcyclohexene) where the monomer is incorporated predominantly through 3,4-insertion (polymerization across the vinyl group, leaving the cyclohexene ring as a pendant group). nih.gov This high degree of control over the polymer's microstructure is a key achievement. The polymerization is typically carried out in a solvent like toluene, and the resulting polymer is isolated by precipitation in an alcohol. nih.gov

The polymerization of the related monomer vinylcyclohexane (B147605) has also been explored with various titanium and zirconium complexes. researchgate.net Zirconium catalysts activated with B(C₆F₅)₃ have demonstrated higher activity than their titanium counterparts for bulky olefins. researchgate.net

For this compound, catalytic polymerization would be the most logical approach. However, the steric hindrance from the 6,6-dimethyl groups would be a major factor. This bulk would likely decrease the rate of polymerization compared to the unsubstituted VCH, as the monomer would have more difficulty accessing the catalytic active site. The choice of catalyst would be critical, with systems having a more "open" coordination sphere potentially showing better activity. The steric interactions could also influence the regioselectivity of the insertion, although 3,4-insertion would still be the most probable pathway.

Table 1: Catalytic Homopolymerization of 1-Vinylcyclohexene (VCH)

| Catalyst System | Monomer | Key Findings | Reference |

|---|---|---|---|

| [OSSO]-type Ti-complex / MAO | 1-Vinylcyclohexene | Achieved high yield and high isotacticity (>99%) with 99% 3,4-insertion. | nih.gov |

| Amine bis(phenolate) Zr-complex / B(C₆F₅)₃ | Vinylcyclohexane | Zirconium catalysts showed higher activity for bulky olefins compared to titanium analogues. | researchgate.net |

Copolymerization Strategies with Vinylcyclohexene Variants

Copolymerization is a common strategy to incorporate the properties of bulky or difficult-to-homopolymerize monomers into more easily processable polymer chains. Vinylcyclohexane (VCH) has been copolymerized with commodity olefins like ethylene (B1197577) and propylene (B89431) using metallocene catalysts. researchgate.net

When copolymerizing vinylcyclohexane with ethylene using a zirconocene (B1252598) catalyst, researchers found that random copolymers could be produced with very high activity, though the incorporation of the bulky VCH monomer was moderate, reaching a maximum of 3.5 mol %. researchgate.net Similarly, copolymerization with propylene resulted in fairly low comonomer incorporation (up to 2.0 mol %). researchgate.net The introduction of the cyclohexyl rings into a polyolefin backbone generally increases the glass transition temperature (Tg) of the resulting copolymer. researchgate.net

In another study, terpolymers of ethylene, 1-hexene, and 4-vinylcyclohexene (B86511) were synthesized. The incorporation of the cyclic monomer was found to reduce the crystallinity of the final polymer.

For this compound, copolymerization would likely follow similar trends but with even greater challenges. Its large steric profile would be expected to result in very low reactivity ratios compared to simple alpha-olefins like ethylene or propylene. This means its incorporation into the polymer chain would be significantly less efficient than even that of 1-vinylcyclohexene. Nonetheless, even small amounts of this bulky monomer could be used to modify the thermal and mechanical properties of standard polyolefins, potentially increasing Tg and altering crystalline morphology.

Table 2: Copolymerization Involving Vinylcyclohexene Variants

| Monomer 1 | Monomer 2 | Catalyst System | Key Findings | Reference |

|---|---|---|---|---|

| Vinylcyclohexane | Ethene | rac-ethylenebis(indenyl)ZrCl₂ / MAO | High activity with moderate VCH incorporation (max 3.5 mol%). | researchgate.net |

| Vinylcyclohexane | Propene | "meso"-dimethylsilyl[...]ZrCl₂ / MAO | Good activity with low VCH incorporation (max 2.0 mol%). | researchgate.net |

Novel Monomers Derived from this compound for Polymer Synthesis

A key strategy in polymer chemistry is to chemically modify a molecule to create a new monomer with different functionalities, which can then be polymerized through alternative mechanisms. While there is no specific literature on creating novel monomers from this compound, the chemistry of its parent structure provides clear potential pathways.

One established approach for related structures is the epoxidation of the double bonds. For example, research has shown that the olefinic double bonds in a copolymer containing vinylcyclohexene can be quantitatively epoxidized after polymerization. researchgate.net A similar strategy could be applied before polymerization. This compound has two distinct double bonds: the terminal vinyl group and the endocyclic double bond. These could be selectively functionalized.

For instance, selective epoxidation of the vinyl group would produce an epoxy-functionalized cyclohexene derivative. This new monomer could then undergo ring-opening polymerization via its epoxide group, leading to a polyether with pendant dimethylcyclohexene rings. Alternatively, selective reaction at the endocyclic double bond could yield different isomers. The steric hindrance of the gem-dimethyl groups could play a role in directing reagents to the more accessible vinyl group. Other potential modifications include hydroformylation to add aldehyde groups or hydroboration-oxidation to install hydroxyl groups, creating monomers suitable for producing polyesters or polyurethanes. These derivatization strategies represent a promising, albeit underexplored, avenue for creating novel polymers based on the this compound scaffold.

Future Directions and Perspectives in 6,6 Dimethyl 1 Vinylcyclohexene Research

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 6,6-dimethyl-1-vinylcyclohexene and its derivatives often relies on multi-step procedures that may involve harsh reagents and generate significant waste. A primary focus of future research will be the development of more atom-economical and environmentally benign synthetic pathways. This involves exploring alternative starting materials, ideally from renewable feedstocks, and designing syntheses with fewer steps and higher yields. Green chemistry principles will be central to this effort, emphasizing the use of safer solvents, minimizing energy consumption, and designing processes that reduce or eliminate the formation of hazardous byproducts.

A key area of development will be the application of catalytic methods that can directly functionalize readily available precursors. For instance, the development of catalysts for the direct vinylation of a suitable 6,6-dimethylcyclohexene precursor would represent a significant improvement over existing methods. Furthermore, exploring enzymatic or bio-catalytic routes could offer highly selective and sustainable alternatives to traditional chemical synthesis, operating under mild conditions and with high stereoselectivity.

Exploration of New Catalytic Transformations

The diene system of this compound offers a rich platform for a variety of chemical transformations. While classical reactions of this moiety are known, future research will delve into the exploration of novel catalytic transformations that can selectively activate and functionalize the vinyl and cyclohexene (B86901) double bonds. This includes the development of advanced transition-metal catalysts for reactions such as asymmetric hydrogenation, hydroformylation, and various coupling reactions.

The selective functionalization of either the endocyclic or exocyclic double bond remains a significant challenge. Future catalytic systems will aim to provide precise control over this selectivity, enabling the synthesis of a wide array of new derivatives. For example, catalysts that can facilitate regioselective and stereoselective epoxidation, dihydroxylation, or metathesis reactions on one of the double bonds would open up new avenues for the synthesis of complex molecules. The use of organocatalysis and photocatalysis also holds promise for discovering new reactivity patterns of this compound under mild and sustainable conditions.

Computational Design of Novel Reactions and Applications

Computational chemistry is set to play an increasingly pivotal role in guiding the experimental exploration of this compound. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to investigate reaction mechanisms, predict reactive sites, and understand the substituent effects on the reactivity of the molecule. For instance, computational studies can elucidate the energetics of different reaction pathways, helping to design experiments with a higher probability of success.

A computational study on the reaction of vinylcyclohexene (B1617736) derivatives with hypochlorous acid has already demonstrated the power of this approach. researchgate.net The study revealed that the electrophilic attack preferentially occurs at the endocyclic double bond, and the presence of methyl groups influences the reactivity due to their electron-donating properties. researchgate.net Future computational work could extend to a broader range of reactions and catalysts, enabling the in silico design of novel transformations with high selectivity. This could involve modeling the interaction of this compound with various catalyst active sites to predict the most effective catalyst for a desired transformation. Furthermore, computational screening of potential applications, such as in the design of new polymers or functional materials, could accelerate the discovery of new uses for this versatile compound.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offer significant advantages in terms of safety, efficiency, and scalability. thieme-connect.deflinders.edu.au Future research will focus on translating the synthesis and transformations of this compound into continuous flow processes. This will enable better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.net

Q & A

Q. Table 1: Key Analytical Data

| Technique | Critical Parameters | Reference |

|---|---|---|

| GC-MS | Retention time: 8.2 min (HP-5 column) | |

| ¹H NMR (CDCl₃) | δ 5.6 (vinyl CH₂), δ 1.2 (CH(CH₃)₂) |

Advanced: How can researchers resolve contradictions in reported yields for cycloaddition reactions involving this compound?

Answer:

Discrepancies (e.g., 41% vs. higher yields in other studies) often stem from:

- Catalyst activation : BF₃ purity and moisture content significantly impact reactivity. Anhydrous conditions and catalyst titration are recommended .

- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times.

- Post-reaction workup : Column chromatography with gradient elution improves separation of regioisomers (e.g., compounds 7 and 8 in Scheme 1 of ).

Advanced: What computational or mechanistic approaches elucidate the regioselectivity of this compound in Diels-Alder reactions?

Answer:

- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO-LUMO gaps) to predict endo/exo preferences. The vinyl group’s electron-withdrawing effect directs dienophile positioning .

- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., vinyl CH₂) clarifies rate-determining steps.

- Solvent modeling : Polarizable continuum models (PCM) assess solvent interactions with transition states, explaining CH₂Cl₂’s role in stabilizing intermediates .

Advanced: How should researchers design experiments to assess environmental persistence or toxicity of this compound?

Answer:

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems.

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) at concentrations ≤1 ppm to determine LC₅₀ values .

- Photostability : Expose samples to UV light (λ = 254 nm) and monitor degradation via GC-MS to evaluate environmental half-life .

Basic: What literature review strategies are recommended for identifying prior applications of this compound?

Answer:

- Database searches : Use SciFinder for reaction pathways and Reaxys for synthetic protocols. Filter by publication date (post-2000) and peer-reviewed journals .

- Citation tracking : Follow references in foundational papers (e.g., cycloaddition studies in Heterocycles ).

- Keyword optimization : Combine terms like “this compound” AND “Diels-Alder” OR “catalysis” to narrow results .

Advanced: What strategies mitigate challenges in scaling up this compound synthesis for bulk production?

Answer:

- Flow chemistry : Continuous reactors improve heat dissipation and reduce side reactions at scale.

- Catalyst recovery : Immobilize BF₃ on silica gel to enable reuse and reduce costs .

- Process analytical technology (PAT) : Implement in-line NMR or Raman spectroscopy for real-time monitoring of reaction progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.